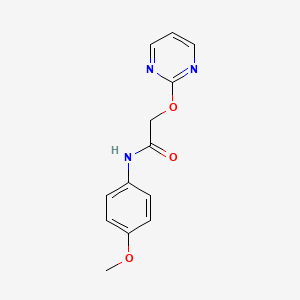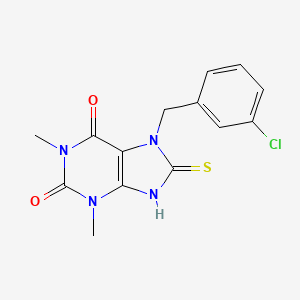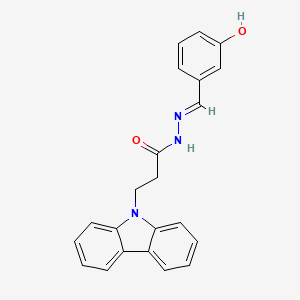
N-(4-methoxyphenyl)-2-(2-pyrimidinyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(4-methoxyphenyl)-2-(2-pyrimidinyloxy)acetamide involves multiple steps, including the use of key intermediates like methyl 3-methoxy-5-methylbenzoate. These processes are designed to attach different aryloxy groups to the pyrimidine ring, aiming to explore their potential anticancer activities (Al-Sanea et al., 2020). Another approach involves the green synthesis of related compounds using novel catalytic systems to improve efficiency and selectivity (Vavasori et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been elucidated through techniques such as X-ray diffraction analysis. These studies provide insights into the crystallographic arrangement and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties (Sharma et al., 2018).
Chemical Reactions and Properties
Research on this compound and similar compounds has uncovered a range of chemical reactions, including acetylation, formylation, and reactions with various amines. These reactions lead to the formation of Schiff bases and other heterocyclic compounds, highlighting the compound's versatility in synthesizing diverse chemical entities with potential biological activity (Farouk et al., 2021).
科学的研究の応用
Anticancer Research
N-(4-methoxyphenyl)-2-(2-pyrimidinyloxy)acetamide derivatives demonstrate significant potential in anticancer research. A study by Al-Sanea et al. (2020) focused on the synthesis of certain derivatives and their in vitro cytotoxic activity against a variety of cancer cell lines. The study aimed at discovering new anticancer agents by attaching different aryloxy groups to the pyrimidine ring. One compound exhibited appreciable cancer cell growth inhibition against several cancer cell lines, including HOP-92, NCI-H226, SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468. This highlights the compound's potential as a basis for developing new anticancer treatments (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Radiopharmaceutical Development
Another significant application is in the development of radiopharmaceuticals for imaging purposes. Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. The study demonstrates the compound's use in synthesizing DPA-714, designed with a fluorine atom for labeling with fluorine-18. This enables in vivo imaging using positron emission tomography (PET), showcasing the compound's utility in medical imaging and diagnosis (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Green Synthesis in Dye Production
In the context of green chemistry, Zhang Qun-feng (2008) explored the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. Utilizing a novel Pd / C catalyst, the study highlights an environmentally friendly approach to producing key intermediates for dye manufacturing, contributing to sustainable industrial processes (Zhang Qun-feng, 2008).
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-pyrimidin-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-18-11-5-3-10(4-6-11)16-12(17)9-19-13-14-7-2-8-15-13/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAUVQQOLOAWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5508635.png)



![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5508666.png)
![(1R*,5R*)-N,N-dimethyl-6-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5508677.png)

![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5508688.png)
![8-fluoro-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-quinolinecarboxamide](/img/structure/B5508691.png)

![2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5508698.png)

![3-phenyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5508712.png)
![1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5508713.png)